チボザニブ(水和物)

概要

説明

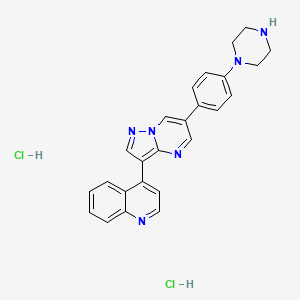

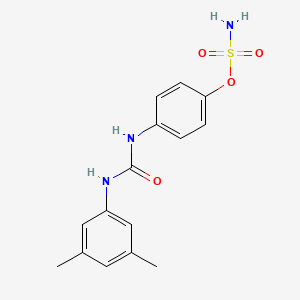

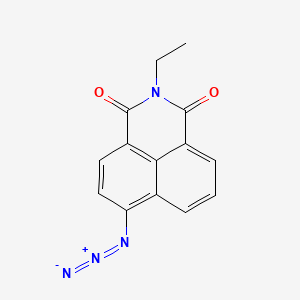

Tivozanib is an orally active, ATP-competitive, small-molecule, quinoline-urea derivative . It is used to treat advanced kidney cancer (renal cell carcinoma) in patients who have received at least 2 or more cancer treatments and has come back or did not work well . Tivozanib is an antineoplastic agent (cancer medicine) that interferes with the growth of cancer cells .

Molecular Structure Analysis

Tivozanib is a selective and orally active VEGFR tyrosine kinase inhibitor . Its molecular formula is C22H19ClN4O5 . The molecular weight is 454.86 . More detailed structural analysis can be found in the referenced sources .Chemical Reactions Analysis

Tivozanib has been shown to inhibit the ligand-induced phosphorylation of VEGFR1, 2, and 3 . It also inhibits other kinases, including c-kit and PDGFR β, at clinically relevant concentrations . More detailed information about its chemical reactions can be found in the referenced sources .Physical and Chemical Properties Analysis

Tivozanib is a crystalline solid . It is soluble in DMF and DMSO . More detailed information about its physical and chemical properties can be found in the referenced sources .科学的研究の応用

抗血管新生チロシンキナーゼ阻害剤

チボザニブ(Fotivda)は、抗血管新生チロシンキナーゼ阻害剤 . 血管内皮成長因子受容体(VEGFR)1、2、および3を阻害する . この阻害は、非常に低い濃度で達成され、他の同クラスの薬物と比較して、オフターゲット毒性プロファイルが限られている比較的低い用量が可能になる .

腎細胞癌の治療

チボザニブは、欧州医薬品庁(EMA)から、成人における腎細胞癌の治療薬として承認されている . また、2021年には、米国食品医薬品局(FDA)から、第3期の進行性RCCの治療薬として承認された .

再発性または難治性腎細胞癌の治療

FDAは、2つ以上の先行全身療法後の再発性または難治性(R/R)進行性腎細胞癌(RCC)患者を治療するため、チボザニブに正規の承認を与えた . この承認は、R/R進行性RCC患者におけるチボザニブとソラフェニブの無作為化試験であるTIVO-3試験に基づいている .

無増悪生存期間の改善

TIVO-3試験では、チボザニブは、ソラフェニブと比較して、無増悪生存期間(PFS)が改善された有効性を示した . PFSの中央値は、それぞれチボザニブ群で5.6か月、ソラフェニブ群で3.9か月と推定された .

用量削減、中断、または永久的な中止の割合が低い

TIVO-3試験でチボザニブを投与された患者は、ソラフェニブを投与された患者と比較して、用量削減、中断、または永久的な中止の割合が低かった<a aria-label="3: 用量

作用機序

Target of Action

Tivozanib (hydrate) is a selective, orally active inhibitor for vascular endothelial growth factor receptor (VEGFR)-1, 2, and 3 . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, which is often exploited by cancer cells for their growth and proliferation .

Mode of Action

Tivozanib works by blocking the action of the abnormal protein that signals cancer cells to multiply .

Biochemical Pathways

The primary biochemical pathway affected by Tivozanib is the VEGF signaling pathway. By inhibiting VEGFR-1, 2, and 3, Tivozanib suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can lead to the inhibition of tumor growth .

Pharmacokinetics

The median time to maximum concentration (Tmax) of Tivozanib is 10 hours, however, it can range from 3 to 24 hours . A pharmacokinetic study in 8 healthy subjects revealed a maximum concentration (Cmax) and area under the curve (AUC) for radiolabeled Tivozanib of 12.1 ± 5.67 ng/mL and 1084 ± 417.0 ng·h/mL, respectively .

Result of Action

The primary result of Tivozanib’s action is the inhibition of tumor growth. This is achieved by blocking the VEGF signaling pathway, which leads to a reduction in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor . In clinical trials, Tivozanib demonstrated efficacy compared with sorafenib with an improvement in progression-free survival .

Action Environment

The efficacy and safety of Tivozanib can be influenced by various environmental factors such as the patient’s overall health status, the presence of other diseases, and the use of other medicationsJohn’s Wort, an inducer of the liver enzyme CYP3A4 . . Furthermore, the efficacy of Tivozanib may be influenced by the patient’s prior treatment history. For example, in a cohort of heavily pretreated patients with advanced renal cell carcinoma, Tivozanib yielded a modest clinical benefit in a minority of patients who received prior immune checkpoint therapies, cabozantinib, and lenvatinib ± everolimus .

Safety and Hazards

Tivozanib can cause serious, sometimes fatal, cardiac ischemia and arterial thromboembolic events . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazard information can be found in the referenced sources .

将来の方向性

Tivozanib will face the challenge of entering an already crowded therapeutic space in metastatic renal cell carcinoma (mRCC). Emerging combination studies and biomarker assessments may distinguish this agent among other VEGF-TKIs . More detailed information about its future directions can be found in the referenced sources .

生化学分析

Biochemical Properties

Tivozanib (hydrate) interacts with various biomolecules, primarily the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3 . It inhibits these receptors, thereby suppressing angiogenesis, a process crucial for tumor growth and metastasis . It can also inhibit c-Kit and PDGFRβ .

Cellular Effects

Tivozanib (hydrate) has significant effects on various types of cells, particularly cancer cells. It has shown to decrease the microvessel density within tumor xenografts and attenuate VEGFR2 phosphorylation levels in tumor endothelium . It also displays antitumor activity against a wide variety of human tumor xenografts, including lung, breast, colon, ovarian, pancreas, and prostate cancer .

Molecular Mechanism

Tivozanib (hydrate) exerts its effects at the molecular level by selectively inhibiting VEGFR 1, 2, and 3 . This inhibition suppresses angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which in turn inhibits tumor growth .

Temporal Effects in Laboratory Settings

In the TIVO-3 trial, patients were randomized to receive either tivozanib 1.34 mg orally once daily for 21 consecutive days of every 28-day cycle . The estimated median progression-free survival was 5.6 months . The most common grade 3 to 4 adverse reaction on the tivozanib arm was hypertension (24%) .

Dosage Effects in Animal Models

In an immunosuppressed HCC animal model, tivozanib (hydrate) can inhibit tumor growth by almost 60% with daily oral administration at the dose of 0.2mg/kg for 2 weeks .

Metabolic Pathways

Tivozanib (hydrate) is primarily metabolized by CYP3A4 . After oral ingestion of a radiolabeled 1.34 mg dose of tivozanib in healthy volunteers, unchanged tivozanib accounted for 90% of the radioactive drug detected in serum .

特性

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O5.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;/h4-11H,1-3H3,(H2,25,26,27,28);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWZGSZTIGEYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)

![(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B560322.png)

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide;4-methylbenzenesulfonic acid](/img/structure/B560333.png)